ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride

LogP Lipophilicity Membrane permeability

CNS researchers using fenethazine or diethazine probes face metabolic complexity and limited H-bond pharmacophore diversity. This mono-N-ethyl secondary amine phenothiazine directly resolves both limitations. • HBD=1 enables directed H-bond interactions inaccessible to tertiary amine analogs. • Simplified metabolism via elimination of one N-dealkylation step for cleaner ADME readouts. • LogP 4.32 & TPSA 15.27 Ų predict superior BBB penetration over dimethyl/diethyl congeners. Supplied ≥95% purity. Ideal for SAR, FBDD, and QSAR calibration between fenethazine and diethazine.

Molecular Formula C16H19ClN2S
Molecular Weight 306.85
CAS No. 2095409-89-3
Cat. No. B2635540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride
CAS2095409-89-3
Molecular FormulaC16H19ClN2S
Molecular Weight306.85
Structural Identifiers
SMILESCCNCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
InChIInChI=1S/C16H18N2S.ClH/c1-2-17-11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,17H,2,11-12H2,1H3;1H
InChIKeyRKQBLTZHWMGXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine Hydrochloride: Structural & Pharmacophoric Baseline


Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride (CAS 2095409-89-3; free base CAS 2095-26-3) is a phenothiazine derivative bearing a mono‑N‑ethylaminoethyl side chain at the N‑10 position. Its molecular formula is C₁₆H₁₉ClN₂S (MW 306.85 g/mol for the hydrochloride; free base C₁₆H₁₈N₂S, MW 270.4 g/mol) . It is classified as a secondary amine, structurally distinct from the tertiary‑amine phenothiazine congeners fenethazine (N,N‑dimethyl) and diethazine (N,N‑diethyl) . The compound is commercially available as a research‑grade small‑molecule scaffold from multiple vendors at purities of ≥95–98% .

1
Secondary amine scaffold Mono‑N‑ethylaminoethyl side chain at N‑10; not a tertiary amine.
2
Structurally distinct Different H‑bond donor, pKₐ, and metabolic profile vs. fenethazine/diethazine.
3
Research‑grade tool ≥95–98% purity; suitable for CNS probe design, SAR studies, and QSAR calibration.

Why Fenethazine or Diethazine Cannot Replace This Phenothiazine Scaffold


Within the N‑10‑aminoalkyl phenothiazine class, the number and nature of N‑alkyl substituents on the side‑chain amine fundamentally control pKₐ, lipophilicity, hydrogen‑bond donor/acceptor capacity, and metabolic liability [1][2]. The target compound is a mono‑N‑ethyl secondary amine (one H‑bond donor, predicted pKₐ ~10–11), whereas fenethazine is an N,N‑dimethyl tertiary amine (zero H‑bond donors, pKₐ ~9.0) and diethazine is an N,N‑diethyl tertiary amine (zero H‑bond donors, pKₐ ~9.1) [2]. These differences produce quantifiable shifts in LogP, topological polar surface area (TPSA), and rotatable bond count that directly affect membrane permeability, CNS penetration potential, and receptor‑binding pharmacophore complementarity [3]. Generic substitution therefore risks altering the physicochemical profile in ways that are incompatible with structure‑based experimental designs, QSAR models, or target‑engagement assays calibrated on the mono‑ethyl secondary amine motif.

H‑bond donor mismatch
Fenethazine/diethazine lack the N–H donor (HBD 0 vs 1), altering target recognition and solubility; binding poses may not transfer.
Ionization and permeability shift
Predicted pKₐ differs by 1–2 units, changing the fraction unionized at pH 7.4; cellular uptake and lysosomal trapping may vary.
Metabolic pathway divergence
Tertiary amines require sequential N‑dealkylation; this secondary amine bypasses one step, potentially altering clearance and metabolite profile.

Quantitative Evidence: Comparison vs. Closest N‑10‑Aminoalkyl Analogs


Lipophilicity Positioning Between Dimethyl and Diethyl Analogs

The target compound's predicted LogP of 4.32 (free base) positions its lipophilicity between the N,N‑dimethyl analog fenethazine (LogP 3.92) and the N,N‑diethyl analog diethazine (LogP 4.70) . This intermediate LogP value is within the optimal range (2–5) for passive transcellular permeability while avoiding the excessive lipophilicity (>5) associated with non‑specific membrane accumulation and promiscuous binding [1]. The ~0.4 log unit increase over fenethazine translates to an approximately 2.5‑fold higher octanol/water partition coefficient, which can meaningfully alter distribution kinetics in cellular assays.

Lipophilicity position
Cross-study comparable
LogP 4.32 (predicted)
Δ +0.40 vs. fenethazine
Δ –0.38 vs. diethazine
Intermediate lipophilicity; may support passive cellular permeability without excessive non‑specific binding.
Predicted values; experimental LogP not available. Requires assay validation.
LogP Lipophilicity Membrane permeability Phenothiazine

Hydrogen Bond Donor Capacity Distinct from Tertiary Amine Analogs

The target compound possesses a secondary amine side chain conferring one hydrogen bond donor (HBD = 1), whereas fenethazine and diethazine are tertiary amines with zero hydrogen bond donors (HBD = 0) . This single H‑bond donor differentiates the compound's molecular recognition profile: it can act as both a hydrogen‑bond donor and acceptor, enabling participation in bidentate hydrogen‑bond interactions with target proteins or solvent molecules that tertiary amines cannot replicate [1]. In the context of the phenothiazine SAR model of Feinberg & Snyder, the side‑chain amine geometry and hydrogen‑bond capability directly affect the ability to adopt the dopamine‑mimicking conformation required for D₂ receptor occupancy [2].

H‑bond donor capacity
Class-level inference
Target HBD = 1
Fenethazine HBD = 0
Diethazine HBD = 0
Presence of an N–H donor may enable unique hydrogen‑bond interactions with target proteins.
Qualitative difference; no experimental H‑bond acidity data. Receptor engagement remains to be tested.
Hydrogen bond donor Secondary amine TPSA Receptor binding

Lower Topological Polar Surface Area Suggests Superior Permeation

The target compound exhibits a calculated TPSA of 15.27 Ų , which is substantially lower than the 31.78 Ų reported for both fenethazine and diethazine . According to the widely accepted model of Kelder et al., compounds with TPSA < 60–70 Ų are predicted to cross the blood‑brain barrier (BBB) efficiently, but among closely related analogs, lower TPSA correlates with higher passive transcellular permeability [1]. The ~52% reduction in TPSA relative to the dimethyl and diethyl congeners predicts measurably higher membrane flux, making this compound a structurally privileged scaffold when BBB penetration or intracellular target access is a key experimental requirement.

Polar surface area
Cross-study comparable
TPSA 15.27 Ų
vs. 31.78 Ų (fenethazine/diethazine)
52% reduction
Lower TPSA predicts higher passive membrane flux; may support BBB penetration studies.
Computed values; different algorithms possible. Requires permeability assay confirmation.
TPSA Blood-brain barrier Permeability Phenothiazine

Intermediate Rotatable Bond Count Balances Conformational Flexibility

The target compound has 4 rotatable bonds , intermediate between fenethazine (3 rotatable bonds) and diethazine (5 rotatable bonds) . In drug‑likeness and ligand‑efficiency models, each additional rotatable bond reduces the probability of oral bioavailability by approximately 10% due to the entropic penalty upon binding [1]. The mono‑ethyl compound avoids the excessive conformational entropy penalty of the diethyl analog while retaining more side‑chain degrees of freedom than the dimethyl analog, potentially enabling adaptive binding modes without a prohibitive desolvation cost. This balanced flexibility can be critical in fragment‑based or structure‑guided optimization campaigns where side‑chain orientation determines target complementarity.

Rotatable bonds
Cross-study comparable
4 rotatable bonds
(fenethazine: 3; diethazine: 5)
Balanced flexibility; may offer adaptive binding without a high entropic penalty.
Veber rules suggest ~10% bioavailability impact per bond; experimental PK data absent.
Rotatable bonds Conformational flexibility Entropy Ligand efficiency

Differential N‑Dealkylation Metabolic Liability vs. Tertiary Amines

Phenothiazines bearing tertiary amine side chains (e.g., fenethazine, diethazine) undergo sequential N‑dealkylation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) as a major Phase I metabolic pathway, generating secondary amine and primary amine metabolites [1][2]. The target compound, already a secondary amine, bypasses the first N‑dealkylation step that tertiary amine analogs must undergo. This structural pre‑positioning may reduce the rate of oxidative metabolism at the side‑chain nitrogen and alter the metabolite profile compared to fenethazine and diethazine [1]. In rat liver microsome studies on aminoalkylphenothiazines, the extent of N‑demethylation (measured as formaldehyde release) varied with N‑alkyl substitution pattern, supporting the principle that mono‑N‑alkyl amines follow a different metabolic trajectory than di‑N‑alkyl amines [3].

Metabolic pathway
Class-level inference
Secondary amine: one N‑deethylation step
Tertiary amine: two sequential steps
Simplified pathway may reduce metabolite complexity and potentially slow in vitro clearance.
Inferred from phenothiazine metabolism literature; no head‑to‑head CLint data for target compound.
Metabolic stability N-dealkylation Secondary amine Phenothiazine metabolism

Elevated pKa of the Secondary Amine Affects Physiological Ionization

Secondary aliphatic amines typically exhibit pKa values in the range of 10.5–11.0, significantly higher than the pKa values of structurally comparable tertiary amines (~9.0–9.5) [1]. Experimentally determined pKa values for fenethazine and diethazine are approximately 9.0 and 9.1, respectively [2]. Although an experimental pKa for the target compound has not been reported, the secondary amine side chain predicts a pKa elevation of 1–2 log units. At physiological pH 7.4, the target compound is therefore expected to be >99.9% protonated (cationic), compared to ~97–98% protonation for the tertiary amine analogs. This difference in the fraction of neutral free base available for passive membrane diffusion may contribute to altered permeability kinetics and subcellular distribution profiles in live‑cell experiments.

Amine basicity
Supporting evidence
Predicted pKₐ 10.5–11.0
(fenethazine ~9.0; diethazine ~9.1)
Higher pKₐ increases ionization at pH 7.4; may influence cellular distribution and lysosomal trapping.
No experimental pKₐ available; predicted values require potentiometric confirmation.
pKa Ionization state Secondary amine basicity Physiological pH

Optimal Research Applications Based on Quantitative Differentiation


CNS Probe Development Requiring Balanced Lipophilicity and BBB Penetration

With a predicted LogP of 4.32 and TPSA of 15.27 Ų , this compound occupies a privileged physicochemical space for CNS drug discovery. The intermediate LogP avoids the sub‑optimal permeability of the dimethyl analog (LogP 3.92) and the promiscuity risk of the diethyl analog (LogP 4.70), while the 52% lower TPSA relative to both tertiary amine congeners predicts superior passive BBB penetration. Researchers designing CNS‑penetrant phenothiazine probes, particularly those targeting dopamine, serotonin, or histamine receptors, should select this scaffold over fenethazine or diethazine for initial structure–activity relationship (SAR) exploration when membrane permeability is a critical parameter.

Structure-Guided Lead Optimization Leveraging Secondary Amine H‑Bond Capacity

The presence of a single hydrogen‑bond donor (HBD = 1) distinguishes this compound from all fully N‑alkylated tertiary amine phenothiazine analogs (HBD = 0) . This N–H moiety can form directed hydrogen bonds with backbone carbonyls or side‑chain residues in target protein binding pockets. In fragment‑based drug discovery (FBDD) or crystallographic fragment screening campaigns against CNS targets (e.g., GPCRs, ion channels), this scaffold provides a unique hydrogen‑bond interaction vector that dimethyl and diethyl analogs cannot offer, potentially enabling binding poses and selectivity profiles inaccessible to tertiary amine congeners.

In Vitro Metabolism Studies with Reduced N‑Dealkylation Complexity

The secondary amine side chain of the target compound eliminates one sequential N‑dealkylation step required for tertiary amine phenothiazines such as fenethazine and diethazine . For in vitro ADME studies—particularly hepatocyte stability assays, CYP phenotyping, or metabolite identification by LC‑MS/MS—this simplified metabolic pathway reduces the number of expected Phase I metabolites, facilitating cleaner analytical readouts and more interpretable intrinsic clearance data. Researchers conducting comparative metabolism studies across the phenothiazine class should include this compound to isolate the contribution of the first N‑dealkylation step to overall metabolic turnover.

Physicochemical Reference for Mono‑N‑Alkyl Phenothiazine QSAR Calibration

This compound fills a conspicuous gap in the N‑10‑alkylamino phenothiazine chemical space between the extensively studied dimethyl (fenethazine) and diethyl (diethazine) analogs. With measured or vendor‑specified purity of 95–98% , a free base MW of 270.4 g/mol, 4 rotatable bonds, and a secondary amine pharmacophore, it serves as an ideal reference standard for calibrating quantitative structure–activity relationship (QSAR) models that predict the impact of N‑alkyl substitution on receptor binding, cellular permeability, and metabolic stability. Computational chemistry groups building phenothiazine‑focused prediction models can use this compound as a critical interpolation point between the dimethyl and diethyl extremes.

Application
Selection Property
Validation Focus
CNS probe development
Intermediate LogP and low TPSA
BBB permeability assay validation
Structure‑guided lead optimization
Secondary amine H‑bond donor
Target engagement and binding pose analysis
In vitro metabolism studies
Single‑step N‑dealkylation pathway
Metabolite identification and CLint comparison
QSAR model calibration
Mono‑N‑alkyl pharmacophore
Interpolation between dimethyl and diethyl analogs
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